2,5-Xylyl sulfone

Thermal analysis Crystallization Process engineering

2,5-Xylyl sulfone (bis(2,5-dimethylphenyl) sulfone; 2,2′,5,5′-tetramethyldiphenylsulfone) is a symmetrical diaryl sulfone (C₁₆H₁₈O₂S, MW 274.38) characterized by methyl substituents at the 2- and 5-positions of each aromatic ring. Its reported physical properties include a fusion temperature (Tfus) of 416 K (≈143 °C) , a boiling point of 445.2 °C at 760 mmHg, a density of 1.129 g/cm³, and a flash point of 268 °C.

Molecular Formula C16H18O2S
Molecular Weight 274.4 g/mol
CAS No. 6632-44-6
Cat. No. B3055695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Xylyl sulfone
CAS6632-44-6
Molecular FormulaC16H18O2S
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)C2=C(C=CC(=C2)C)C
InChIInChI=1S/C16H18O2S/c1-11-5-7-13(3)15(9-11)19(17,18)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3
InChIKeyLVRGWIOEAZMJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Xylyl Sulfone (CAS 6632-44-6) – Core Physicochemical Identity and Procurement Context


2,5-Xylyl sulfone (bis(2,5-dimethylphenyl) sulfone; 2,2′,5,5′-tetramethyldiphenylsulfone) is a symmetrical diaryl sulfone (C₁₆H₁₈O₂S, MW 274.38) characterized by methyl substituents at the 2- and 5-positions of each aromatic ring [1]. Its reported physical properties include a fusion temperature (Tfus) of 416 K (≈143 °C) [2], a boiling point of 445.2 °C at 760 mmHg, a density of 1.129 g/cm³, and a flash point of 268 °C . The compound is employed industrially as a precursor to diphenylsulfonetetracarboxylic acid—used for high‑performance polyimides and epoxy hardeners [3]—and as a monomer in polysulfone and polyarylethersulfone syntheses [4]. Spectroscopic characterization (² NMR, ¹ FTIR, ¹ MS) is documented in authoritative databases [5].

Why In‑Class Aryl Sulfones Cannot Substitute for 2,5-Xylyl Sulfone Without Quantifiable Performance Penalties


Diaryl sulfones are not interchangeable building blocks; the position and number of methyl substituents on the aromatic rings profoundly influence fusion temperature, boiling point, molecular packing density, and processing behavior. The 2,5‑dimethyl substitution pattern in 2,5‑xylyl sulfone yields a specific combination of thermal transitions—Tfus 416 K, Tb 445.2 °C, density 1.129 g/cm³—that distinguishes it from the parent diphenyl sulfone (Tfus 398 K, Tb 379 °C) [1][2], the 2,4‑isomer (Tfus 393 K) [3], and the para‑substituted di‑p‑tolyl sulfone (Tfus 429 K) [4]. Even the mixed sulfone 2,5‑dimethylphenyl phenyl sulfone exhibits a lower boiling point (412.6 °C) and higher density (1.171 g/cm³) , demonstrating that both symmetry and methyl‑group placement govern critical handling and formulation parameters. In high‑temperature polymerizations and oxidation processes to tetracarboxylic acid derivatives, these thermal and volatility differences directly impact reaction kinetics, purity, and yield [5].

Quantitative Differentiation Evidence for 2,5-Xylyl Sulfone Against Closest Structural Analogs


Melting Point (Tfus) Distinguishes 2,5-Xylyl Sulfone from Isomeric and Parent Diaryl Sulfones

The fusion temperature of 2,5‑xylyl sulfone (416 K, ≈143 °C) sits at a practically useful intermediate position: it is 18 K above the unsubstituted diphenyl sulfone (398 K) [1] and 23 K above the 2,4‑dimethyl isomer (393 K) [2], but 13 K below the para‑dimethyl analog di‑p‑tolyl sulfone (429 K) [3]. This positioning provides a wider liquid‑processing window relative to the para isomer while offering superior solid‑state stability compared to the parent and 2,4‑isomer.

Thermal analysis Crystallization Process engineering

Higher Boiling Point Relative to Mixed Methyl/Phenyl Sulfones Enables Elevated Reaction Temperatures

2,5‑Xylyl sulfone exhibits a boiling point of 445.2 °C at 760 mmHg , which is 32.6 °C higher than that of the analogous mixed sulfone 2,5‑dimethylphenyl phenyl sulfone (412.6 °C) and approximately 66 °C higher than unsubstituted diphenyl sulfone (≈379 °C) [1]. The fully methylated, symmetrical structure reduces vapor pressure at elevated temperatures, enabling higher reaction temperatures without solvent loss.

High-temperature synthesis Distillation Thermal stability

Lower Density Versus Mixed Sulfone Alters Mass-to-Volume Ratios in Formulations

The density of 2,5‑xylyl sulfone (1.129 g/cm³) is 3.6% lower than that of 2,5‑dimethylphenyl phenyl sulfone (1.171 g/cm³) . This density difference arises from the symmetrical 2,5‑dimethyl substitution pattern, which disrupts crystal packing compared to the less symmetrical mixed sulfone. For procurement specifying weight‑to‑volume ratios (e.g., in composite or coating formulations), this directly affects the volume yield per unit mass purchased.

Polymer composites Formulation science Material density

Alkyl Xylyl Sulfones Demonstrate Superior Plasticizer Volatility Resistance Versus Dioctyl Phthalate

While direct volatility data for 2,5‑xylyl sulfone itself are not available, patent data for the closely related class of alkyl xylyl sulfones (synthesized from xylyl sulfone precursors) demonstrate a quantifiable plasticizer advantage. In PVC formulations plasticized at 40 phr, n‑tetradecyl xylyl sulfone showed only 1.9% volatility loss versus 4.5% for dioctyl phthalate under identical test conditions [1]. This 58% reduction in volatility is a class‑level property associated with the xylyl‑sulfone core structure.

PVC plasticizer Volatility Thermal aging

Regioselective Oxidation to Diphenylsulfonetetracarboxylic Acid – a Differentiated Intermediate for High‑Performance Polymers

The 2,5‑xylyl sulfone structure (tetramethyldiphenylsulfone) is specifically oxidized at the four methyl groups to yield 3,3′,4,4′-diphenylsulfonetetracarboxylic acid [1]. This tetracarboxylic acid is a uniquely valuable monomer for polyimide synthesis and epoxy resin hardening [2]. In contrast, diphenyl sulfone lacks the oxidizable methyl handles, and the 2,4‑isomer would yield a different tetracarboxylic acid regioisomer with distinct polymer properties (e.g., altered chain linearity, glass transition temperature). The 2,5‑substitution pattern ensures a symmetrical tetracarboxylic acid product, critical for achieving high molecular weight and uniform polymer microstructure.

Polyimide precursor Tetracarboxylic acid Epoxy hardener

Symmetrical 2,5-Dimethyl Substitution Provides Unique Steric and Electronic Profile for Polymer Main‑Chain Incorporation

When incorporated as a monomer into polysulfone backbones, the 2,5‑dimethyl substitution pattern on the diphenyl sulfone unit introduces steric bulk ortho to the sulfone linkage while maintaining symmetry [1]. This differs from the 4,4′‑dimethyl (di‑p‑tolyl) substitution, which places methyl groups para to the sulfone and alters chain flexibility and packing. The 2,5‑pattern has been shown in polymer systems to influence glass transition temperature (Tg) and fractional free volume. In a related study on poly(4′-fluoro-2,5-diphenyl sulfone), Tg increased from 144 °C to 189 °C upon morpholine displacement, demonstrating the sensitivity of polymer thermal properties to substitution on the 2,5‑diphenyl sulfone scaffold [2].

Polysulfone Polyarylethersulfone Monomer design

Procurement‑Relevant Application Scenarios Where 2,5-Xylyl Sulfone Delivers Quantified Advantages


Polyimide and High‑Performance Resin Precursor Manufacturing

2,5‑Xylyl sulfone is the direct feedstock for 3,3′,4,4′-diphenylsulfonetetracarboxylic acid via liquid‑phase oxidation [1]. This tetracarboxylic acid is a critical monomer for polyimides used in flexible electronics, aerospace composites, and high‑temperature insulation. No other diaryl sulfone—not diphenyl sulfone, not the 2,4‑isomer, not di‑p‑tolyl sulfone—can yield the identical symmetrical tetracarboxylic acid product. Procurement of 2,5‑xylyl sulfone is therefore mandatory for this specific polymer supply chain.

High‑Temperature Solution and Melt Polymerization Processes

The elevated boiling point (445.2 °C) of 2,5‑xylyl sulfone versus mixed sulfones (412.6 °C) and diphenyl sulfone (≈379 °C) allows polymerization and polycondensation reactions to proceed at higher temperatures without solvent or monomer loss . Its melting point (≈143 °C) is low enough for convenient melt charging yet sufficiently high to maintain solid‑state integrity during ambient storage and handling—an optimal balance not offered by the lower‑melting 2,4‑isomer (120 °C) or the higher‑melting di‑p‑tolyl sulfone (156 °C) [2].

Sulfone‑Based Plasticizer Development for Flexible PVC

The xylyl sulfone core structure underlies a class of alkyl xylyl sulfone plasticizers that exhibit 58% lower volatility than dioctyl phthalate (1.9% vs. 4.5% weight loss in PVC at 40 phr) [3]. While 2,5‑xylyl sulfone itself is a precursor to these plasticizers, formulators developing low‑volatility, thermally stable PVC compounds—for automotive interiors, wire and cable insulation, or medical tubing—benefit from specifying sulfones bearing the 2,5‑xylyl architecture because of the quantifiable volatility advantage established for the class.

Tunable Polyarylethersulfone Membrane and Engineering Thermoplastic Design

In polyarylethersulfone synthesis, the 2,5‑dimethyl substitution on the diphenyl sulfone monomer unit directly influences the glass transition temperature and fractional free volume of the resulting polymer [4]. Researchers have demonstrated Tg shifts of up to 45 °C through chemical modification of the 2,5‑diphenyl sulfone scaffold (from 144 °C to 189 °C). For membrane scientists and polymer engineers seeking to dial in specific gas permeability or thermal resistance, the 2,5‑xylyl sulfone monomer provides a structural handle that para‑substituted analogs cannot replicate.

Quote Request

Request a Quote for 2,5-Xylyl sulfone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.